2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Lipophilicity LogP CNS Drug Design

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS: 1895053-99-2) is a heterobicyclic small molecule belonging to the privileged imidazo[1,2-a]pyridine scaffold. With a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol, this compound features a 2-amino group, a 6-bromo substituent, and a 5-methyl group.

Molecular Formula C8H8BrN3
Molecular Weight 226.07 g/mol
Cat. No. B11926070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine
Molecular FormulaC8H8BrN3
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=NC(=CN12)N)Br
InChIInChI=1S/C8H8BrN3/c1-5-6(9)2-3-8-11-7(10)4-12(5)8/h2-4H,10H2,1H3
InChIKeyCUTLAMNFKVDQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine: CAS 1895053-99-2 — A Brominated Imidazopyridine Building Block for Kinase Inhibitor & CNS Drug Discovery


2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine (CAS: 1895053-99-2) is a heterobicyclic small molecule belonging to the privileged imidazo[1,2-a]pyridine scaffold [1]. With a molecular formula of C8H8BrN3 and a molecular weight of 226.07 g/mol, this compound features a 2-amino group, a 6-bromo substituent, and a 5-methyl group . Imidazo[1,2-a]pyridines are recognized as versatile cores in medicinal chemistry, with applications spanning kinase inhibition, CNS receptor modulation, and anti-infective research [1].

Why 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridine Analogs


The 6-bromo-5-methylimidazo[1,2-a]pyridin-2-amine core exhibits a unique electronic and steric profile driven by the synergistic combination of a halogen bond donor (Br), a hydrogen bond donor (2-NH2), and a lipophilic methyl group. Simple substitution with dehalogenated, de-methylated, or alternative halogen analogs profoundly alters LogP, topological polar surface area (TPSA), and synthetic handle reactivity . These physicochemical shifts directly impact membrane permeability, target binding kinetics, and downstream cross-coupling efficiency — rendering class-level interchange scientifically unsound [1].

Quantitative Evidence Guide: Differentiating 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine from Closest Analogs


Lipophilicity Modulation: LogP Differentiation from Dehalogenated and Des-methyl Analogs

The compound's calculated LogP of 1.99–2.5 represents a lipophilicity sweet spot distinct from the non-halogenated 2-Amino-5-methylimidazo[1,2-a]pyridine (LogP ~0.92) [1] and the less lipophilic 2-Amino-6-bromoimidazo[1,2-a]pyridine (XLogP3 = 2.1) . This 0.4–1.1 Log unit difference translates to a ~2.5–12.6× change in octanol-water partition coefficient, altering passive membrane permeability [2].

Lipophilicity LogP CNS Drug Design ADME

Topological Polar Surface Area (TPSA): Balanced H-Bonding Capacity vs. 2-Methyl Analog

The compound possesses a TPSA of 43.3 Ų , which is significantly higher than the 17.3 Ų of the 2-methyl analog (6-bromo-2-methylimidazo[1,2-a]pyridine) and comparable to the des-methyl bromo analog (43.3 Ų) . The 2-amino group adds two hydrogen-bonding vectors absent in the 2-methyl comparator, enhancing target binding interactions .

TPSA Hydrogen Bonding Oral Bioavailability Kinase Inhibitor

Halogen Reactivity: Bromine as a Superior Cross-Coupling Handle vs. Chloro/Iodo Analogs

The C6-bromine substituent serves as an optimal leaving group for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) [1]. Compared to the 6-chloro analog, bromine offers higher reactivity (C–Br bond dissociation energy ~285 kJ/mol vs. C–Cl ~327 kJ/mol) [2]; compared to the 6-iodo analog, bromine provides better stability and reduced dehalogenation side reactions .

Cross-Coupling Suzuki-Miyaura C–C Bond Formation Bromination

Scaffold Privilege: Imidazo[1,2-a]pyridine Core Enables Diverse Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is a validated kinase inhibitor chemotype, with derivatives achieving low nanomolar potency against CDK9 (e.g., LB-1, IC50 = 9.22 nM) [1] and p110α PI3K (PIK-75, IC50 = 12 nM) [2]. The 2-amino group mimics the adenine hinge-binding motif, while the 6-bromo position tolerates diverse substitution for selectivity optimization [3].

Kinase Inhibitor Scaffold Hopping CDK9 PI3K

Synthetic Accessibility: One-Step Assembly from Commercially Available Precursors

The compound can be synthesized via condensation of 2-amino-5-bromopyridine with chloroacetone or via bromination of 2-amino-5-methylimidazo[1,2-a]pyridine . This contrasts with more complex imidazopyridines requiring multi-step routes, reducing synthesis time and cost [1].

Building Block Multicomponent Reaction Library Synthesis

Halogen Bonding Potential: Bromine Enables Unique Non-Covalent Interactions

The 6-bromo substituent can engage in halogen bonding (XB) with backbone carbonyls or Lewis bases in protein binding pockets [1]. This interaction is absent in the 6-chloro analog due to weaker σ-hole potential and is less directional in the 6-iodo analog . XB contributes up to 1–3 kcal/mol additional binding free energy [2].

Halogen Bonding Molecular Recognition Structure-Based Design

Procurement-Ready Application Scenarios for 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine


Kinase Inhibitor Lead Optimization via Palladium-Catalyzed Cross-Coupling

The 6-bromo group serves as an optimal handle for Suzuki-Miyaura or Buchwald-Hartwig diversification, enabling rapid SAR exploration around the imidazo[1,2-a]pyridine core. Compounds with LogP ~2.0 and TPSA ~43 Ų are well-suited for oral kinase inhibitor programs [1].

CNS-Penetrant Drug Discovery with Balanced Physicochemical Profile

The compound's LogP of ~2.0 falls within the CNS drug-likeness window (LogP 1–3), while TPSA < 60 Ų supports blood-brain barrier penetration [2]. The 2-amino group offers a hydrogen-bonding anchor for GPCR or ion channel targets [3].

Fragment-Based Drug Discovery (FBDD) and Covalent Inhibitor Design

The imidazo[1,2-a]pyridine core is a privileged fragment for FBDD; the bromine atom can be replaced with electrophilic warheads (e.g., acrylamides) to generate covalent inhibitors . The low molecular weight (226.07 g/mol) aligns with fragment library guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.